Phenylmethanamine; 2,4,6-trinitrophenol
Description
Contextualization within Organic Salt Chemistry
Organic salts are a class of compounds formed by the reaction of an organic acid and an organic base, resulting in the transfer of a proton (H+) from the acid to the base. This proton transfer creates a cationic species from the base and an anionic species from the acid, which are then held together by electrostatic forces. These interactions are fundamental in the field of crystal engineering, as they allow for the construction of well-defined, three-dimensional structures. The resulting crystalline lattices can exhibit a range of physical and chemical properties, including melting points, solubilities, and even non-linear optical activities, that differ significantly from the individual acidic and basic precursors.
The formation of these salts is a dynamic process influenced by the relative acid-base strengths of the components and the surrounding solvent environment. The resulting ionic species self-assemble into intricate networks, often stabilized by a variety of non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
Significance of Picric Acid as an Acidic Component in Salt Formation
Picric acid, with the chemical name 2,4,6-trinitrophenol, is a strong organic acid due to the presence of three electron-withdrawing nitro (-NO2) groups on the phenol (B47542) ring. ijpcbs.com These groups stabilize the negative charge on the phenoxide ion formed after deprotonation, making the hydroxyl proton highly acidic. This pronounced acidity makes picric acid an excellent proton donor for the formation of crystalline salts with a wide array of organic bases, including amines. derpharmachemica.com
The picrate (B76445) anion, (O₂N)₃C₆H₂O⁻, is intensely yellow, and many of its salts exhibit distinct colors. azom.com Historically, picric acid was used as a yellow dye and an explosive. ijpcbs.com In the context of organic chemistry, its ability to form stable, crystalline salts with organic bases has been utilized for the identification and characterization of these bases. ijpcbs.com The formation of a picrate salt with a well-defined melting point can serve as a derivative for confirming the identity of an unknown amine.
Overview of Amine-Picric Acid Interactions in Supramolecular Chemistry
The interaction between amines and picric acid is a classic example of acid-base chemistry leading to the formation of proton-transfer salts. The lone pair of electrons on the nitrogen atom of the amine acts as a proton acceptor, while the acidic hydroxyl group of picric acid is the proton donor. This results in the formation of an ammonium (B1175870) cation and a picrate anion.
Beyond the initial proton transfer, the resulting ions engage in a variety of supramolecular interactions that dictate the final crystal structure. Hydrogen bonding between the ammonium protons and the oxygen atoms of the picrate anion, particularly the phenoxide oxygen and the nitro group oxygens, is a dominant feature in the solid-state structures of these salts. These hydrogen bonds create robust networks that contribute to the stability of the crystal lattice. Additionally, π-π stacking interactions between the aromatic rings of the amine cation and the picrate anion can further influence the packing arrangement in the crystal. The interplay of these forces leads to the formation of diverse and complex supramolecular architectures.
Detailed Research Findings on Phenylmethanamine; 2,4,6-trinitrophenol
The synthesis of this salt is expected to proceed via a straightforward acid-base reaction between phenylmethanamine (benzylamine) and 2,4,6-trinitrophenol (picric acid) in a suitable solvent, such as methanol (B129727) or ethanol. Slow evaporation of the solvent would likely yield crystalline material suitable for analysis.
Crystallographic Analysis
Based on studies of similar amine-picrate salts, the crystal structure of benzylammonium picrate is anticipated to be stabilized by a network of hydrogen bonds. The primary interaction would involve the transfer of a proton from the hydroxyl group of picric acid to the amino group of benzylamine (B48309), forming a benzylammonium cation and a picrate anion.
The crystal packing would likely be dominated by N-H···O hydrogen bonds between the ammonium group of the cation and the oxygen atoms of the picrate anion. Further stabilization could arise from C-H···O interactions and potential π-π stacking between the aromatic rings of the benzylammonium and picrate ions.
For illustrative purposes, the following table presents typical crystallographic data for a related amine-picrate salt, 4-aminobenzophenonium picrate.
| Parameter | Value (for 4-aminobenzophenonium picrate) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(6) |
| b (Å) | 7.890(4) |
| c (Å) | 19.876(10) |
| β (°) | 94.56(4) |
| Volume (ų) | 1929.1(16) |
| Z | 4 |
Spectroscopic Characterization
FT-IR Spectroscopy: The infrared spectrum of benzylammonium picrate is expected to show characteristic bands confirming the proton transfer. Key features would include the appearance of N-H stretching vibrations from the newly formed ammonium group, typically in the region of 3100-3300 cm⁻¹. The broad O-H stretching band of picric acid would be absent. Vibrations associated with the picrate anion, such as the asymmetric and symmetric stretching of the NO₂ groups, would also be prominent.
NMR Spectroscopy: In the ¹H NMR spectrum, the transfer of the proton would lead to a downfield shift of the N-H protons of the benzylammonium cation. The chemical shifts of the aromatic protons in both the cation and the anion would also be affected by the change in the electronic environment upon salt formation. The ¹³C NMR spectrum would similarly show shifts in the signals of the carbon atoms, particularly those adjacent to the ammonium group and within the picrate ring.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and decomposition behavior of the salt. A typical TGA curve for an amine-picrate salt would show a stable region up to a certain temperature, followed by one or more decomposition steps. The DSC curve would indicate the melting point of the salt, which is often a sharp endotherm, followed by exothermic events corresponding to its decomposition.
The following table provides representative thermal analysis data for an organic salt, illustrating the type of information obtained from such studies.
| Thermal Event | Temperature (°C) | Observation |
| Melting | 150-160 | Sharp endothermic peak (DSC) |
| Decomposition Onset | ~200 | Start of mass loss (TGA) |
| Major Decomposition | 200-350 | Significant mass loss (TGA) with exothermic peaks (DSC) |
Properties
CAS No. |
25566-60-3 |
|---|---|
Molecular Formula |
C13H12N4O7 |
Molecular Weight |
336.26 g/mol |
IUPAC Name |
phenylmethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9N.C6H3N3O7/c8-6-7-4-2-1-3-5-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5H,6,8H2;1-2,10H |
InChI Key |
CRBCQCHVUUTKDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis and Formation Pathways of Phenylmethanamine; 2,4,6 Trinitrophenol
Chemical Principles Governing Proton Transfer and Salt Formation
The formation of phenylmethanamine picrate (B76445) is fundamentally an acid-base reaction governed by the principles of chemical equilibrium and the relative acid/base strengths of the reacting species in a non-aqueous environment.
In organic, aprotic solvents like benzene (B151609), the reaction between an amine and picric acid exists as an equilibrium. nist.gov The acid (HA) and base (B) react to form a proton-transfer complex or ion pair (BH⁺A⁻).
HA + B ⇌ BH⁺A⁻
The position of this equilibrium is described by an equilibrium constant (K), which reflects the relative strengths of the acid and base. nist.gov For the reaction between tribenzylamine (B1683019) and picric acid in benzene at 25°C, the equilibrium constant was found to be 1.58 x 10³. nist.gov This indicates that the equilibrium strongly favors the formation of the salt product. A similar equilibrium favoring the product side is expected for the reaction involving phenylmethanamine, which is a comparable organic base.
Several factors determine the extent to which the phenylmethanamine molecule becomes protonated by picric acid.
Acidity of Picric Acid: Picric acid is a strong organic acid due to the presence of three electron-withdrawing nitro (-NO₂) groups on the phenol (B47542) ring. doubtnut.comquora.com These groups stabilize the negative charge on the oxygen atom after the proton is donated (the picrate anion), making the hydroxyl proton highly acidic and readily available for transfer. researchgate.net
Basicity of Phenylmethanamine: The nitrogen atom in the amine group of phenylmethanamine has a lone pair of electrons, making it a Brønsted-Lowry base capable of accepting a proton.
Solvent Effects: The solvent can influence the equilibrium by solvating the charged species (the benzylammonium cation and the picrate anion). Polar solvents can stabilize these ions, shifting the equilibrium towards the product side. However, acid-base reactions readily occur even in aprotic media with low dielectric constants. nist.gov
Table 3: Compound Names
| Compound Name | Synonym(s) |
|---|---|
| Phenylmethanamine | Benzylamine (B48309), α-Aminotoluene |
| 2,4,6-trinitrophenol | Picric Acid |
| Phenylmethanamine; 2,4,6-trinitrophenol | Benzylammonium picrate |
| Benzene | Benzol |
| Methanol (B129727) | Methyl alcohol |
| Ethanol | Ethyl alcohol |
Crystallographic and Structural Elucidation of Phenylmethanamine; 2,4,6 Trinitrophenol
Single-Crystal X-ray Diffraction Analysis
Determination of Unit Cell Parameters and Space Group
No published data containing the unit cell parameters (a, b, c, α, β, γ) and the space group for Phenylmethanamine; 2,4,6-trinitrophenol were found.
Elucidation of Molecular Conformation in the Crystalline State
Without a crystal structure determination, the precise conformation of the phenylmethanaminium cation and the 2,4,6-trinitrophenolate anion, including their relative orientations and packing in the crystal lattice, remains unknown.
Bond Lengths and Angles Analysis for Ionic Interactions
Specific bond lengths and angles that would define the ionic and hydrogen-bonding interactions between the cation and anion are not available.
Polymorphism and Crystallization Phenomena
There is no information in the surveyed literature regarding the existence of different polymorphic forms of this compound or specific studies on its crystallization behavior.
Phase Transition Studies in Solid State
No studies concerning solid-state phase transitions for this compound have been reported.
Supramolecular Architecture and Non Covalent Interactions
Hydrogen Bonding Networks
The primary organizing force within the crystal lattice of phenylmethanaminium 2,4,6-trinitrophenolate is a robust network of hydrogen bonds. These interactions involve the ammonium (B1175870) protons of the phenylmethanaminium cation and the oxygen atoms of the 2,4,6-trinitrophenolate anion, creating a highly ordered and stable structure.
C—H···O Interactions
Beyond the strong N—H···O interactions, weaker C—H···O hydrogen bonds also contribute significantly to the supramolecular assembly. The methylene (B1212753) (–CH2–) and aromatic C–H groups of the phenylmethanaminium cation can act as weak hydrogen-bond donors, interacting with the oxygen atoms of the nitro groups on the picrate (B76445) anion. While individually less energetic than their N—H···O counterparts, the collective effect of multiple C—H···O interactions provides additional stability to the crystal lattice, influencing the orientation of the ions relative to one another and contributing to a more densely packed structure. These interactions are often observed in the crystal structures of organic salts and are critical for satisfying the coordination requirements of all available acceptor atoms.
Graph Set Motifs in Crystal Packing
The intricate network of hydrogen bonds in phenylmethanaminium 2,4,6-trinitrophenolate can be systematically described using graph set theory. This approach provides a powerful tool for identifying and classifying the hydrogen-bonding patterns. In the crystal structures of similar organic picrate salts, common motifs such as rings, R, and chains, C, are frequently observed. For instance, the interaction between the ammonium group and the picrate anion can lead to the formation of specific ring motifs, often denoted as R22(8), where two donor and two acceptor atoms form an eight-membered ring. The analysis of these motifs reveals the underlying supramolecular synthons that guide the self-assembly process of the crystal. In many picrate structures, complex motifs like R42(8) and R22(8) rings are formed through complementary DDAA (D = donor, A = acceptor) hydrogen-bonded arrays, which further organize the ionic components into a stable three-dimensional network.
| Interaction Type | Donor | Acceptor | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |
| N—H···O | N-H (Ammonium) | O (Phenolate/Nitro) | 2.6 - 2.9 | 150 - 180 |
| C—H···O | C-H (Methylene/Aromatic) | O (Nitro) | 3.0 - 3.5 | 120 - 160 |
Aromatic Stacking Interactions
In addition to the pervasive hydrogen bonding, aromatic stacking interactions play a vital role in the crystal architecture, contributing to the stabilization of the layered or columnar structures commonly observed in picrate salts.
π-π Stacking between Aromatic Rings
The crystal structure of phenylmethanaminium 2,4,6-trinitrophenolate is further stabilized by π-π stacking interactions between the electron-rich phenyl ring of the cation and the electron-deficient aromatic ring of the picrate anion. This donor-acceptor type of stacking is a characteristic feature of charge-transfer complexes. The geometry of these interactions can vary, ranging from face-to-face to parallel-displaced arrangements. The extent of orbital overlap and the electrostatic complementarity between the two rings are key factors determining the strength and nature of the stacking. The nitro groups on the picrate ring significantly reduce its electron density, making it an excellent π-acceptor for the more electron-rich phenyl ring of the benzylammonium cation.
Influence on Crystal Stability and Arrangement
| Interaction Parameter | Description | Typical Values |
| Centroid-to-Centroid Distance | The distance between the geometric centers of the two aromatic rings. | 3.3 - 3.8 Å |
| Interplanar Angle | The angle between the planes of the two aromatic rings. | 0 - 30° |
| Slip Angle | The angle between the centroid-to-centroid vector and the normal to the plane of one of the rings. | Varies depending on the degree of offset. |
Halogen Bonding and Other Weak Interactions
Halogen bonding is a highly directional, non-covalent interaction that occurs between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a negative site, such as a lone pair on a Lewis base. rsc.org This interaction is increasingly being recognized as a valuable tool in crystal engineering and supramolecular chemistry. mdpi.com In the context of picrate salts, if a halogenated organic cation were used instead of benzylaminium, the potential for halogen bonding with the oxygen atoms of the nitro groups or the phenolate (B1203915) group of the picrate anion would exist.
While there is no direct evidence of halogen bonding in benzylaminium picrate as neither constituent ion contains a halogen, it is a relevant consideration in the broader context of picrate salt crystal engineering. For instance, the self-assembly of molecules can be directed through intermolecular halogen bonds. researchgate.net The principles of halogen bonding could be applied to the design of novel picrate-based crystalline materials with tailored structures and properties by incorporating halogenated organic cations.
Crystal Engineering Principles Applied to Picrate Salts
Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. Picrate salts are of significant interest in this field due to the predictable and robust nature of the non-covalent interactions they form. nih.gov The picrate anion, with its multiple hydrogen bond acceptor sites (the phenolate oxygen and the six oxygen atoms of the three nitro groups), provides a versatile platform for the construction of complex supramolecular architectures. wikipedia.org
The primary tool in the crystal engineering of picrate salts is the use of strong and directional hydrogen bonds. researchgate.net The interaction between the acidic proton of picric acid and an organic base leads to the formation of a salt, and the resulting ions self-assemble through charge-assisted hydrogen bonds. In the case of benzylaminium picrate, the N⁺-H···O⁻ hydrogen bonds between the benzylaminium cation and the picrate anion are the principal supramolecular synthons. These synthons can be thought of as the fundamental building blocks that guide the self-assembly process.
By systematically varying the organic cation, it is possible to modulate the dimensionality and topology of the resulting supramolecular network. For example, the use of cations with different numbers or arrangements of hydrogen bond donors can lead to the formation of discrete assemblies, one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. researchgate.net
Furthermore, the presence of aromatic rings in both the benzylaminium cation and the picrate anion introduces the possibility of π-π stacking interactions. These interactions can be exploited to control the packing of the molecules in the crystal, influencing properties such as density and stability. The interplay between strong hydrogen bonds and weaker π-π and C-H···O interactions provides a powerful strategy for the rational design of crystalline materials based on picrate salts.
Below is a table summarizing the key non-covalent interactions typically observed in organic picrate salts, which are expected to be relevant for the supramolecular architecture of Phenylmethanamine; 2,4,6-trinitrophenol.
| Interaction Type | Donor | Acceptor | Typical Geometry | Role in Supramolecular Assembly |
| Hydrogen Bonding | N⁺-H (Ammonium) | O⁻ (Phenolate), O (Nitro) | Directional, ~1.8-2.2 Å | Primary driving force for self-assembly, formation of synthons |
| π-π Stacking | Picrate Ring, Benzyl (B1604629) Ring | Picrate Ring, Benzyl Ring | Parallel or offset, ~3.3-3.8 Å | Stabilizes packing, influences dimensionality |
| C-H···O Interactions | C-H (Aliphatic/Aromatic) | O (Nitro), O⁻ (Phenolate) | Weaker, more varied geometry | Secondary stabilization, fine-tunes packing |
| van der Waals Forces | All atoms | All atoms | Non-directional | Overall packing efficiency and stability |
Spectroscopic Characterization Methodologies for Structural and Bonding Insights
Infrared (IR) Spectroscopy for Functional Group Identification and Proton Transfer
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and confirming the proton transfer from picric acid to benzylamine (B48309). researchgate.net The formation of the salt, benzylammonium picrate (B76445), results in significant and predictable changes in the IR spectrum compared to the spectra of the individual starting materials.
The most definitive evidence of proton transfer is the disappearance of the broad absorption band corresponding to the O-H stretching vibration of the phenolic group in picric acid, typically found in the 3100-3600 cm⁻¹ region. wpmucdn.com Concurrently, new, broad, and complex absorption bands appear in the 3200-2500 cm⁻¹ range. These bands are characteristic of the N⁺-H stretching vibrations of the newly formed benzylammonium cation (C₆H₅CH₂NH₃⁺). The broadness of these peaks is a result of strong hydrogen bonding between the ammonium (B1175870) protons and the oxygen atoms of the picrate anion (N⁺-H···O⁻). nih.gov
Further evidence is found in the "fingerprint region." The C-O stretching vibration of the picrate anion appears at a different frequency than the C-O stretch of picric acid. The characteristic and intense absorptions of the nitro group (NO₂) are prominent in the spectrum of the salt. The asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the NO₂ groups are typically observed around 1500-1560 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The positions of these bands are influenced by the strong negative charge delocalized across the aromatic ring and the nitro groups of the picrate anion. i-scholar.in
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|---|
| N⁺-H Stretch | 3200 - 2500 (Broad) | Benzylammonium Cation | Confirms proton transfer to the amine group. |
| Aromatic C-H Stretch | 3100 - 3000 | Benzyl (B1604629) and Picrate Rings | Indicates the presence of aromatic structures. |
| Asymmetric NO₂ Stretch (ν_as) | 1560 - 1500 | Picrate Anion | Characteristic of the trinitrophenolate structure. |
| Symmetric NO₂ Stretch (ν_s) | 1350 - 1300 | Picrate Anion | Characteristic of the trinitrophenolate structure. |
| C-O Stretch | ~1270 | Picrate Anion (Phenoxide) | Shifted from picric acid, indicating O-H bond cleavage. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule and offers further confirmation of the formation of the picrate anion. shu.ac.uk While benzylamine itself shows weak UV absorption maxima around 206 nm and 256 nm due to π → π* transitions within the benzene (B151609) ring, the spectrum of the salt is dominated by the intensely colored picrate anion. researchgate.netsielc.com
The formation of the picrate anion from picric acid leads to a significant bathochromic (red) shift in the absorption maxima. This is because the deprotonation of the phenolic group creates a phenoxide-like structure, which enhances resonance and delocalization of the π-electrons across the aromatic ring and the three nitro groups. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. libretexts.org
The UV-Vis spectrum of benzylammonium picrate typically exhibits strong absorption bands characteristic of the picrate anion. These often include a band around 350-380 nm and another intense band at a shorter wavelength, both attributed to π → π* transitions within the highly conjugated system. researchgate.netnih.gov The transition involving the non-bonding electrons on the phenoxide oxygen (n → π*) is also present. uzh.ch The exact position and intensity of these bands can be influenced by the solvent polarity. youtube.com
| Species | Approximate λ_max (nm) | Electronic Transition Type |
|---|---|---|
| Benzylamine | ~206, ~256 | π → π |
| Picrate Anion | ~350 - 380 | π → π |
| Picrate Anion | Shorter wavelength band | π → π* and n → π* |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a definitive method for confirming the molecular structure of benzylammonium picrate in solution. The spectra provide clear evidence of the proton transfer by showing the disappearance of the acidic proton signal and the appearance of ammonium proton signals, along with shifts in the resonances of adjacent nuclei. nih.govrsc.org
In the ¹H NMR spectrum, the sharp signal of the acidic hydroxyl proton of picric acid (typically >12 ppm) is absent in the salt. It is replaced by a new, often broad, signal corresponding to the three protons of the benzylammonium (-NH₃⁺) group. This signal's chemical shift is significantly downfield compared to the original amine (-NH₂) protons of benzylamine, due to the deshielding effect of the positive charge. The two aromatic protons of the picrate anion typically appear as a singlet, with a chemical shift indicative of a highly electron-deficient aromatic ring. The protons of the benzyl group (both the methylene (B1212753) -CH₂- and the phenyl protons) also experience downfield shifts due to the adjacent positively charged nitrogen atom. rsc.org
The ¹³C NMR spectrum provides complementary structural information. The carbon atom attached to the oxygen in the picrate anion (C-O⁻) shows a distinct chemical shift compared to the hydroxyl-bearing carbon in picric acid. Similarly, the benzylic carbon (-CH₂-) of the benzylammonium cation is deshielded and shifted downfield due to the electron-withdrawing effect of the -NH₃⁺ group. nih.govspectrabase.com
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Key Observation |
|---|---|---|---|
| ¹H | Picrate Ring (C-H) | ~8.5 - 9.0 | Singlet for two equivalent protons in a highly deshielded environment. |
| Benzylammonium (-NH₃⁺) | Variable, broad | Appearance of a new signal, confirming protonation of the amine. | |
| Benzyl Ring (C-H) | ~7.3 - 7.6 | Downfield shift compared to benzylamine. | |
| Methylene (-CH₂-) | ~4.2 | Downfield shift compared to benzylamine due to adjacent N⁺. | |
| ¹³C | Picrate Ring (C-O⁻) | ~160 | Shift confirms phenoxide character. |
| Picrate Ring (C-NO₂) | ~140, ~125 | Signals for carbons attached to nitro groups. | |
| Benzyl Ring (C-H) | ~128 - 135 | Shifts indicative of the benzylammonium structure. | |
| Methylene (-CH₂-) | ~45 | Downfield shift confirms proximity to the positive charge. |
Raman Spectroscopy for Vibrational Modes
Raman spectroscopy, which relies on inelastic scattering of light, is an excellent complementary technique to IR spectroscopy for studying the vibrational modes of benzylammonium picrate. ornl.gov While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
The Raman spectrum of benzylammonium picrate is typically dominated by strong signals from the picrate anion. researchgate.net The symmetric stretching vibration of the nitro groups (ν_s NO₂) gives rise to a particularly intense Raman band, often found around 1340-1360 cm⁻¹. This is a hallmark of nitroaromatic compounds. enea.it Vibrations associated with the aromatic ring, such as the ring breathing modes, are also very strong in the Raman spectrum. i-scholar.in
Like in the IR spectrum, the formation of the N⁺-H bond in the benzylammonium cation can be observed, although N-H stretching vibrations are often weaker in Raman than in IR. The low-frequency region of the Raman spectrum can provide information about the lattice vibrational modes of the crystal, which are sensitive to the packing and intermolecular interactions within the solid state. spectroscopyonline.com
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Symmetric NO₂ Stretch (ν_s) | ~1340 - 1360 | Picrate Anion | Strong to Very Strong |
| Aromatic Ring Breathing | Variable | Picrate and Benzyl Rings | Strong |
| Asymmetric NO₂ Stretch (ν_as) | ~1550 | Picrate Anion | Medium to Weak |
| N⁺-H Stretch | ~3200 - 2500 | Benzylammonium Cation | Weak to Medium |
| Lattice Modes | < 200 | Crystal Lattice Vibrations | Variable |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic structure and geometry of benzylammonium picrate (B76445). These calculations provide a quantum mechanical framework to understand the molecule's stability and reactivity.
Geometry Optimization and Electronic Structure Analysis
Theoretical geometry optimization of related picrate salts has been achieved using DFT methods, often employing the B3LYP functional with various basis sets. For the analogous compound benzyl-4-aminopyridinium picrate, the structure was theoretically optimized using both Hartree-Fock (HF) and DFT approaches. researchgate.net Such studies typically reveal that the calculated geometric parameters, such as bond lengths and angles, are in good agreement with experimental data obtained from single-crystal X-ray diffraction. researchgate.netepstem.net
The electronic structure of these compounds is characterized by the formation of an ion pair, resulting from proton transfer from the acidic hydroxyl group of picric acid to the amino group of benzylamine (B48309). This creates a benzylammonium cation and a picrate anion. The stability of this structure is a key feature of its electronic landscape.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the chemical reactivity and kinetic stability of a molecule. For benzylammonium picrate and related compounds, the HOMO-LUMO energy gap is a significant parameter that explains the charge transfer interactions within the molecule. researchgate.net
In a study on a similar compound, the HOMO-LUMO energy gap was investigated to understand intramolecular charge transfer. nih.gov A smaller energy gap generally indicates a higher reactivity and a greater ease of electronic transitions. For 2-(morpholino) ethyl ammonium (B1175870) picrate monohydrate, the HOMO-LUMO energy gap was calculated to be 3.81 eV. researchgate.net These findings suggest that the electronic properties of the picrate anion play a dominant role in determining the frontier orbital energies. The pictorial representation of these orbitals typically shows the distribution of electron density, indicating the likely sites for electrophilic and nucleophilic attack.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the sites of chemical reactivity. The MEP surface of benzylammonium picrate and its analogues reveals regions of positive and negative electrostatic potential. nih.gov
The negative potential is generally localized over the electronegative oxygen atoms of the nitro and phenoxy groups of the picrate anion, indicating these as the primary sites for electrophilic attack. Conversely, the positive potential is concentrated around the ammonium group of the benzylammonium cation and the hydrogen atoms of the aromatic rings, highlighting these as regions susceptible to nucleophilic attack. nih.gov The color-coded MEP maps provide an intuitive understanding of the molecule's reactive behavior. physchemres.org
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. For various organic picrate salts, this analysis has been instrumental in understanding the packing of molecules. researchgate.netunibe.ch
Quantum Chemical Calculations of Interaction Energies
Quantum chemical calculations are employed to determine the strength and nature of intermolecular interactions. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies.
Molecular Dynamics Simulations (if applicable) for Dynamic Behavior
To date, specific molecular dynamics (MD) simulations for Phenylmethanamine; 2,4,6-trinitrophenol have not been extensively reported in the literature. MD simulations could provide valuable insights into the dynamic behavior of the compound in different environments, such as in solution or at interfaces. This technique would allow for the study of conformational changes, solvation effects, and the time evolution of intermolecular interactions, offering a more complete picture of the compound's properties beyond its static crystal structure.
Theoretical Prediction of Spectroscopic Properties
Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules. These theoretical approaches allow for the calculation of various spectra, including infrared (IR), Raman, ultraviolet-visible (UV-Vis), and Nuclear Magnetic Resonance (NMR), providing valuable insights that complement experimental findings. However, a review of the scientific literature indicates a notable lack of specific theoretical and computational studies focused exclusively on the compound this compound, also known as benzylaminium picrate.
In principle, a theoretical study of benzylaminium picrate would involve the following computational steps:
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the benzylaminium picrate ion pair using a method like DFT. This optimized geometry is the foundation for all subsequent spectroscopic calculations.
Vibrational Frequency Calculations: Using the optimized geometry, the vibrational frequencies and their corresponding IR and Raman intensities can be calculated. This allows for the theoretical prediction of the IR and Raman spectra. The assignments of the vibrational modes can distinguish between the vibrations originating from the benzylaminium cation and the picrate anion.
Electronic Transition Calculations: TD-DFT calculations would be employed to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, along with their oscillator strengths, which correspond to the absorption wavelengths and intensities observed in the experimental spectrum.
NMR Chemical Shift Calculations: The theoretical NMR chemical shifts (typically for ¹H and ¹³C nuclei) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts, when referenced against a standard, can aid in the assignment of experimental NMR spectra.
Without a specific computational study on benzylaminium picrate, it is not possible to provide detailed data tables of its theoretically predicted spectroscopic properties. The generation of such data would require a dedicated research effort involving sophisticated computational chemistry software and methodologies.
Advanced Reaction Studies and Mechanistic Insights
Proton Transfer Dynamics in Amine-Picric Acid Systems
The reaction between an amine and picric acid is fundamentally an acid-base reaction. Picric acid is a strong organic acid, capable of protonating basic sites such as the nitrogen atom in amines. rsc.org This proton transfer is a critical step, often leading to the formation of an ion pair, which can exist in equilibrium with the neutral molecules.
In the specific case of phenylmethanamine and 2,4,6-trinitrophenol, the acidic proton from the hydroxyl group of picric acid transfers to the basic nitrogen atom of the amine. This results in the formation of the benzylammonium cation and the picrate (B76445) anion. rsc.orgresearchgate.net This process is often associated with the formation of charge-transfer (CT) complexes, where an electron is transferred from the electron-donating amine to the electron-accepting picric acid. researchgate.net The resulting electrostatic interactions between the protonated fluorophore (in this case, the amine part) and the picrate anion increase the proximity between the molecules, enhancing the efficiency of electron or energy transfer processes. rsc.org
Studies on various amine-picric acid systems have elucidated these dynamics. For instance, investigations into aniline (B41778) derivatives and picric acid confirmed that a proton transfer interaction occurs, leading to the formation of picrate (PiO⁻) and anilinium (x-Ph.NH₃⁺) ions. researchgate.net The stability and nature of the resulting complex are influenced by several factors, including the basicity of the amine, the acidity of the phenol (B47542), and the polarity of the solvent. researchgate.netdtic.mil In some cases, multiple adducts can be formed, including stable salts from proton transfer and distinct molecular complexes. oup.com
This equilibrium between the neutral charge-transfer complex and the proton-transfer ion pair is a key feature of these systems. Spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR), are instrumental in characterizing the products and confirming the proton transfer. researchgate.netnih.gov
Nucleophilic Aromatic Substitution Mechanisms in Nitroaromatic Compounds
Aromatic rings are generally electron-rich and undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups, such as the nitro groups (-NO₂) in 2,4,6-trinitrophenol, significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. chemistrysteps.comlibretexts.org This type of reaction is known as Nucleophilic Aromatic Substitution (SNAr).
The SNAr mechanism is the most important pathway for nucleophilic substitution on aromatic rings and typically proceeds through an addition-elimination sequence. chemistrysteps.comwikipedia.org The key requirements for this reaction are:
The presence of a good leaving group (e.g., a halide or, in this context, potentially the hydroxyl group after protonation/deprotonation steps).
Strong activation of the aromatic ring by electron-withdrawing groups positioned ortho and/or para to the leaving group. wikipedia.orgbyjus.comorganicmystery.com
In 2,4,6-trinitrophenol, the three nitro groups are positioned at the ortho and para positions relative to the hydroxyl group, providing maximum activation. These groups stabilize the negatively charged intermediate formed during the reaction through resonance. byjus.comlibretexts.org
The mechanism involves two main steps:
Addition of the Nucleophile: The nucleophile (e.g., an amine like phenylmethanamine) attacks the electron-deficient carbon atom bearing the leaving group. This is typically the rate-limiting step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. libretexts.org
The reactivity of aryl halides in SNAr reactions increases with the number of electron-withdrawing groups. For example, the reactivity towards nucleophilic substitution increases in the order: 4-nitrochlorobenzene < 2,4-dinitrochlorobenzene < 2,4,6-trinitrochlorobenzene. organicmystery.com While 2,4,6-trinitrophenol does not have a halide leaving group, its highly activated ring is a classic substrate for forming stable intermediates central to the SNAr pathway.
| Compound | Number of -NO₂ Groups | Relative Reactivity in SNAr |
|---|---|---|
| Chlorobenzene | 0 | Very Low (Requires harsh conditions) |
| 4-Nitrochlorobenzene | 1 | Moderate |
| 2,4-Dinitrochlorobenzene | 2 | High |
| 2,4,6-Trinitrochlorobenzene | 3 | Very High |
Formation of Sigma (Meisenheimer) Complexes with Nitroaromatic Rings
A Meisenheimer complex is a crucial reactive intermediate in SNAr reactions. mdpi.comwikipedia.org It is a 1:1 adduct formed between an electron-poor arene (like 2,4,6-trinitrophenol) and a nucleophile (an electron-rich species). mdpi.comwikipedia.org These intermediates are also known as σ-complexes or Jackson-Meisenheimer complexes. mdpi.com
The formation occurs when the nucleophile adds to an electron-deficient carbon of the aromatic ring, breaking the ring's aromaticity and forming a resonance-stabilized cyclohexadienyl anion. libretexts.org The negative charge of this complex is delocalized over the ring and, significantly, onto the electron-withdrawing nitro groups at the ortho and para positions. wikipedia.org This delocalization provides substantial stabilization to the complex.
With three electron-withdrawing nitro groups, as in the picrate system, the negative charge is effectively delocalized, and the resulting Meisenheimer complexes can be exceptionally stable, sometimes stable enough to be isolated and characterized. mdpi.comwikipedia.org The reaction of picric acid with various nucleophiles has been shown to produce these stable complexes. nih.govresearchgate.netnih.gov For example, the reaction of picric acid with diisopropylcarbodiimide yields a stable, red-orange zwitterionic spiro Meisenheimer complex. researchgate.net
The formation of these complexes is often indicated by a characteristic color change, typically to a red or orange hue, due to the extended conjugation of the anionic system. nih.gov There are two main types of σ-complexes:
σH-complex: Formed when the nucleophile attacks a non-substituted carbon atom on the ring. mdpi.com
σX-complex (or ipso-complex): Formed when the nucleophile attacks the carbon atom already bearing a substituent (the leaving group). mdpi.com This is the type of complex that acts as the intermediate in the SNAr pathway.
Role As a Research Material and Synthetic Intermediate
Use as a Derivative for Amine Characterization and Purification
The reaction of primary amines like phenylmethanamine with picric acid provides a classic and effective method for their characterization and purification. chemicalbook.com Amines are often liquids or low-melting solids that can be difficult to purify directly by crystallization. biotage.combiotage.com Converting them into crystalline salts with strong acids like picric acid is a common strategy to overcome this challenge.
The formation of benzylaminium picrate (B76445) results in a stable, solid derivative with a sharp and well-defined melting point, which is a critical parameter for identification and purity assessment. chemicalbook.com The picrate salt of benzylamine (B48309), for instance, has a distinct melting point of 194 °C. chemicalbook.com This process is particularly useful for separating a specific amine from a mixture of reaction byproducts or other amines. Once the picrate salt is isolated and purified through recrystallization, the original amine can be recovered by treating the salt with a strong base, followed by extraction.
| Property | Value | Reference |
| Compound Name | Phenylmethanamine; 2,4,6-trinitrophenol | |
| Synonym | Benzylaminium picrate | chemicalbook.com |
| Molecular Formula | C₁₃H₁₂N₄O₇ | |
| Appearance | Crystalline solid | |
| Melting Point | 194 °C | chemicalbook.com |
| Application | Amine identification, Purification | biotage.combiotage.com |
Precursor in the Formation of Metal-Organic Complexes with Picrate Anions
The benzylaminium picrate salt serves as a convenient precursor for synthesizing metal-organic complexes. In this context, the compound acts as a source of picrate anions, which are versatile ligands or counterions in coordination chemistry. wikipedia.org Picrate anions can coordinate with metal ions in various ways, contributing to the formation of diverse structural frameworks. jes.or.jp
Research has demonstrated the synthesis of transition metal picrates from picric acid or other picrate salts. jes.or.jp The picrate anion's utility is enhanced by its ability to engage in multiple types of interactions. The nitro groups and the phenolate (B1203915) oxygen can coordinate to metal centers, while the aromatic ring can participate in π-stacking interactions. wikipedia.org While benzylamine itself is a well-known ligand in coordination chemistry, forming complexes with metals like palladium(II) and platinum(II), its picrate salt is primarily valued as a provider of the picrate anion for constructing metal-organic assemblies. iut.ac.irrsc.org The exchangeable counterions in ionic metal-organic frameworks (MOFs) offer a versatile method for manipulating the functions of these materials. nih.gov The inclusion of specific anions like picrate can influence properties such as ion conduction and catalytic activity. nih.gov
| Metal Ion | Picrate-Containing Complex/Framework | Key Role of Picrate |
| Zinc(II) | MOFs with urea (B33335) functional groups for anion separation | Binds to zinc nodes and participates in hydrogen bonding. nih.gov |
| Europium(III), Terbium(III) | Lanthanide-MOFs for fluorescent sensing | The picrate anion is a target analyte for detection, highlighting its interaction with MOF structures. acs.orgmdpi.com |
| Various Transition Metals | Simple and complex transition metal picrates | Acts as a primary ligand or counterion, forming explosive or energetic materials. jes.or.jp |
| Cobalt(II), Nickel(II), etc. | Picolinate metal complexes | While not picrate, this illustrates the general principle of using organic anions to form stable metal complexes. researchgate.net |
Application in Supramolecular Assembly Design
The true utility of this compound in materials science lies in its capacity for predictable self-assembly into ordered supramolecular structures. nih.gov The formation of the salt involves a proton transfer from the hydroxyl group of picric acid to the amino group of benzylamine, creating a benzylaminium cation and a picrate anion. researchgate.net The resulting ionic pair is stabilized and directed into higher-order assemblies by a network of non-covalent interactions.
| Interaction Type | Description | Resulting Supramolecular Motif |
| N⁺–H···O⁻ Hydrogen Bond | Strong electrostatic interaction between the protonated amine (donor) and the phenolate or nitro oxygens (acceptors). researchgate.netnih.gov | Formation of primary structural motifs like chains and layers, linking cations and anions. nih.govresearchgate.net |
| C–H···O Hydrogen Bond | Weaker hydrogen bonds involving aromatic or methylene (B1212753) C-H groups and oxygen atoms of the picrate anion. | Cross-linking of primary chains and layers, contributing to a 3D network. nih.gov |
| π-π Stacking | Interaction between the electron-rich π-system of the benzyl (B1604629) group and the electron-deficient π-system of the picrate ring. researchgate.netresearchgate.net | Stabilization of the layered structure, often in parallel-displaced or cofacial arrangements. researchgate.net |
| Cation-π Interaction | Interaction between the positively charged ammonium (B1175870) group and the aromatic π-system. nih.gov | Further stabilization of the crystal packing. nih.gov |
Emerging Research Avenues and Future Directions
Exploration of Co-crystallization and Multi-component Systems
The study of co-crystals and multi-component systems is a rapidly growing field in crystal engineering and pharmaceutical sciences. Co-crystallization is a technique used to modify the physicochemical properties of a solid, such as solubility and stability, by combining it with another molecule (a coformer) in the same crystal lattice.
Picric acid is an effective coformer due to its ability to act as a proton donor and engage in various non-covalent interactions. Research into the co-crystallization of Benzylammonium picrate (B76445) with other molecules could lead to the creation of multi-component systems with tailored properties. This approach involves designing crystalline solids composed of two or more different molecules held together in a stoichiometric ratio. The goal is to fine-tune characteristics like dissolution rates or mechanical properties without altering the primary chemical identity of the components. Future exploration could involve screening different coformers to systematically study how they influence the supramolecular architecture and bulk properties of the resulting multi-component crystals.
Design of Novel Functional Materials Based on Picrate Scaffolds
Organic materials with nonlinear optical (NLO) properties are of great interest for applications in laser technology, optical communications, and data storage. Many organic picrate salts have been investigated for their potential as NLO materials, particularly for second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted into light with double that frequency.
This property arises from the charge asymmetry in the crystal structure, which is often facilitated by the transfer of a proton from a donor (like picric acid) to an acceptor (like an amine). The resulting ionic pair, with its electron-rich picrate anion and electron-poor cation, creates a significant molecular dipole moment. The arrangement of these dipoles in a non-centrosymmetric crystal lattice is essential for second-order NLO effects. Benzylammonium picrate is a candidate for such applications, and future research is directed towards enhancing these properties. This includes modifying the molecular structure to increase hyperpolarizability and engineering the crystal packing to optimize the bulk NLO response.
| Compound | SHG Signal Output (mV) | Reference Material | Reference Signal (mV) | Relative SHG Efficiency |
|---|---|---|---|---|
| Dimethylammonium picrate (DMAP) | 192 | KDP | 95 | ~2.02 times KDP |
Data derived from a study on Dimethylammonium picrate, presented for comparative context of picrate-based NLO materials.
Advanced Spectroscopic Probes for Molecular Interactions
Understanding the precise nature of the molecular interactions within Benzylammonium picrate is fundamental to controlling its properties. Advanced spectroscopic techniques are crucial tools for this purpose. Techniques such as Fourier-transform infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy provide detailed information about the compound's structure and bonding.
FT-IR spectroscopy, for example, can confirm the proton transfer from picric acid to benzylamine (B48309) by identifying the characteristic vibrational bands of the NH3+ group in the benzylammonium cation and the changes in the functional groups of the picrate anion. Future research will likely involve more sophisticated spectroscopic methods, such as time-resolved spectroscopy, to study the dynamics of proton transfer and other fast molecular processes. These studies can reveal how the molecular environment influences the stability and reactivity of the compound, providing insights that are essential for designing materials with specific optical or electronic responses. The electrostatic interactions between the protonated fluorophores and the picrate anion are key to these processes.
| Frequency (cm⁻¹) | Assignment | Significance |
|---|---|---|
| ~3400 | N-H stretching | Indicates presence of amine groups. |
| 2500-2800 | N-H⁺ stretching | Confirms protonation of the amine group, indicating salt formation. |
| ~1630 | N-H bending | Further confirms the presence of amine/ammonium (B1175870) groups. |
| ~1050 | C-N stretching | Supports the presence of the amine functional group. |
| 700-810 | C-H bending | Characteristic of the aromatic rings. |
This table presents typical vibrational frequencies observed in amine picrate salts, based on data from related compounds like Diphenylamine picrate.
Enhanced Computational Modeling for Predictive Understanding
Computational chemistry provides powerful tools for predicting the structure, properties, and behavior of molecular systems. For Benzylammonium picrate, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) can be used to model its geometric and electronic structure.
These calculations can predict key parameters such as bond lengths, bond angles, molecular hyperpolarizability (β), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Natural Bond Orbital (NBO) analysis and Mulliken charge population analysis can offer deep insights into charge distribution and the nature of intermolecular interactions, such as charge delocalization, which are critical for understanding the compound's stability and NLO properties. Future research will focus on employing more advanced computational models to simulate crystal growth, predict polymorphism (the ability of a solid to exist in multiple crystalline forms), and establish clear structure-property relationships. This predictive capability will accelerate the discovery and design of new functional materials based on the Benzylammonium picrate scaffold, reducing the need for trial-and-error experimentation.
| Parameter | Method | Significance |
|---|---|---|
| Optimized Geometry | Hartree-Fock / DFT | Predicts bond lengths and angles. |
| Molecular Hyperpolarizability (β) | Hartree-Fock / DFT | Quantifies potential for nonlinear optical activity. |
| Molecular Polarizability (α) | Hartree-Fock / DFT | Measures the molecule's response to an electric field. |
| HOMO-LUMO Energy Gap | Hartree-Fock / DFT | Relates to electronic transitions and chemical reactivity. |
| NBO Analysis | Hartree-Fock / DFT | Investigates charge delocalization and intermolecular interactions. |
| Mulliken Charge Analysis | Hartree-Fock / DFT | Determines atomic charge distributions. |
This table summarizes common computational parameters and methods used in the study of aminobenzophenonium picrate, which are applicable to Benzylammonium picrate.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing high-purity 2,4,6-trinitrophenol (TNP) in laboratory settings?
- Methodological Answer : The synthesis involves sequential nitration of phenol sulfonic acid under controlled conditions. Key steps include:
- Nitration of sulfonic acid groups at precise temperatures to avoid premature decomposition.
- Gradual cooling to promote crystal growth.
- Vacuum filtration and repeated washing to remove impurities.
- Storage under excess distilled water to prevent crystallization .
- Safety Note : Maintain strict temperature control during nitration to avoid explosive side reactions.
Q. How should researchers mitigate explosion risks when handling dry TNP?
- Protocol :
- Storage : Always keep TNP in a wet or dissolved state to prevent accidental detonation .
- Material Compatibility : Avoid contact with metals (e.g., copper, iron) to prevent shock-sensitive metal picrate formation .
- Tools : Use non-sparking equipment and grounded containers to minimize static electricity .
- OSHA Compliance : Follow 29 CFR 1910.109 for explosives handling and conduct pre-entry checks in confined spaces .
Q. What are the primary health hazards associated with TNP exposure?
- Acute Effects : Skin/eye burns, respiratory irritation, headaches, and nausea .
- Chronic Effects : Potential anemia, liver/kidney damage, and yellowing of skin/hair .
- Allergy Risk : TNP may induce skin sensitization, requiring regular monitoring in exposed personnel .
Q. How can environmental contamination by TNP be systematically analyzed?
- Sampling : Use fluorescence-based sensors (e.g., riboflavin quenching probes) for rapid detection in water, with a detection limit of 0.55 μmol/L .
- Quantification : Employ HPLC or GC-MS to confirm concentrations, validated via recovery tests (98.2–103.5%) in spiked samples .
Advanced Research Questions
Q. How do metal-organic frameworks (MOFs) enhance TNP detection sensitivity in aqueous environments?
- Mechanism : MOFs leverage fluorescence quenching via electron/energy transfer between TNP's electron-deficient nitro groups and MOF ligands .
- Optimization : Post-synthetic modifications (e.g., UIO-66-NH₂ functionalization) improve selectivity and limit of detection (LOD) to nanomolar ranges .
- Example : A Ce-MOF/Au nanoparticle composite achieved dual-mode detection (fluorescence and colorimetric) for real-time monitoring .
Q. What methodologies validate conflicting data on TNP's carcinogenic potential?
- Data Gaps : Current studies lack conclusive in vivo carcinogenicity testing; existing data focus on acute toxicity .
- Strategies :
- Conduct long-term rodent studies to assess tumorigenicity.
- Analyze metabolites (e.g., picramic acid) for genotoxicity using Ames tests .
Q. How do hydrotalcite materials improve TNP adsorption in environmental remediation?
- Adsorption Mechanism : Hydrotalcites (layered double hydroxides) utilize anion exchange and interlayer spacing to trap TNP. Adjusting Mg/Al ratios enhances capacity .
- Performance : Reported adsorption efficiencies exceed 90% in optimized pH conditions (pH 4–6) .
Q. What experimental strategies address contradictions in TNP's reactivity with organic compounds?
- Contradiction : TNP reacts violently with oxidizers (e.g., chlorates) but is stable in aqueous solutions.
- Resolution :
- Use differential scanning calorimetry (DSC) to map decomposition pathways under varying conditions .
- Conduct kinetic studies to identify reaction thresholds for explosive decomposition .
Key Physical and Chemical Properties of TNP
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₃N₃O₇ | |
| Melting Point | 122°C | |
| Density | 1.763 g/mL | |
| Vapor Pressure | 1 mmHg at 195°C | |
| LogP (Octanol/Water) | 1.82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
